D-Galactosamine-2-N-sulphate

Description

Structure

2D Structure

3D Structure

Properties

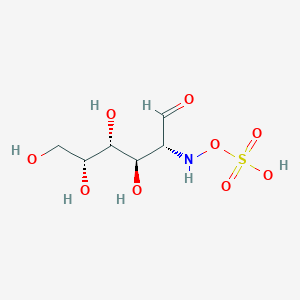

Molecular Formula |

C6H13NO9S |

|---|---|

Molecular Weight |

275.24 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

HGMNDIKAVQVQCP-KCDKBNATSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization of Sulfated D Galactosamine Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the detailed structural characterization of sulfated D-galactosamine-containing molecules. These techniques probe the molecular structure at an atomic level, revealing information about sulfation patterns, glycosidic linkages, and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of sulfate (B86663) groups on the D-galactosamine ring. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to elucidate the chemical environment of each proton and carbon atom within the sugar moiety. nih.govfrontiersin.org

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The presence of a sulfate group causes a significant downfield shift in the resonance of the attached proton and carbon, as well as adjacent nuclei. acs.org For instance, the sulfation at the C2, C4, or C6 positions of a galactosamine residue can be distinguished by characteristic changes in the chemical shifts of H2, H4, and H6/C6, respectively. nih.govebi.ac.uk

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly valuable. nih.gov These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the precise pinpointing of sulfation sites, even in complex oligosaccharides. nih.gov For example, ¹H-¹⁵N HSQC spectra are sensitive to the sulfation patterns at the 4- and 6-positions of N-acetylgalactosamine (GalNAc) units. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Sulfation of D-Galactosamine Residues

| Position of Sulfation | Affected Proton | Typical Downfield Shift (ppm) |

| 2-N-Sulfate | H2 | 0.5 - 0.8 |

| 4-O-Sulfate | H4 | 0.3 - 0.6 |

| 6-O-Sulfate | H6 | 0.2 - 0.4 |

Note: The exact chemical shift values can vary depending on the specific molecular context, solvent, and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and composition of sulfated oligosaccharides. nih.govnih.gov When coupled with fragmentation techniques (tandem MS or MS/MS), it becomes a powerful tool for sequencing oligosaccharides and determining the linkage positions between sugar units. nih.govfigshare.comacs.org

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the sulfated oligosaccharides without causing significant degradation. nih.govnih.gov The resulting mass spectrum reveals the molecular weight of the oligosaccharide, from which its size and degree of sulfation can be deduced. nih.gov

In tandem MS, a specific parent ion is selected and fragmented through collision-induced dissociation (CID). figshare.com The resulting fragment ions provide information about the sequence of monosaccharides and the location of the sulfate groups. The lability of the sulfate group can be a challenge, but this can be mitigated by forming complexes with metal ions like calcium, which stabilizes the sulfate groups and promotes backbone fragmentation. figshare.com The fragmentation patterns can differentiate between isomers with different sulfation sites. acs.org

Table 2: Common Fragmentation Patterns in Tandem MS of Sulfated Oligosaccharides

| Ion Type | Cleavage | Information Provided |

| B- and Y-ions | Glycosidic bond | Monosaccharide sequence |

| C- and Z-ions | Glycosidic bond | Monosaccharide sequence |

| Cross-ring cleavage ions | Within the sugar ring | Linkage position and branching |

| Neutral loss of SO₃ | Sulfate group | Presence and lability of sulfate esters |

This table provides a simplified overview of ion types and the information they yield.

IR spectroscopy measures the vibrations of chemical bonds within a molecule. The presence of sulfate groups gives rise to characteristic absorption bands, typically in the region of 1240-1260 cm⁻¹ (asymmetric S=O stretching) and 1060-1080 cm⁻¹ (symmetric S=O stretching). acs.org The precise frequencies of these bands can be influenced by the local environment and hydrogen bonding, offering clues about the conformation of the sugar backbone. acs.orgbiologists.com

Chromatographic and Electrophoretic Methods for Separation and Quantification

The inherent heterogeneity of sulfated D-galactosamine derivatives necessitates powerful separation techniques to isolate and quantify individual components from complex mixtures. Chromatographic and electrophoretic methods are central to the analysis of these molecules, enabling detailed profiling and characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sulfated disaccharides and oligosaccharides derived from larger polysaccharides. nih.govmdpi.combenthamopen.com Various HPLC modes are employed, including anion-exchange chromatography and reversed-phase HPLC, often coupled with sensitive detection methods. nih.govresearchgate.net

Enzymatic digestion of a complex polysaccharide containing D-galactosamine-2-N-sulphate with specific lyases generates a mixture of disaccharides and oligosaccharides. nih.gov The resulting profile, when analyzed by HPLC, provides a "fingerprint" of the original polysaccharide, revealing the relative abundance of different sulfated disaccharide units. nih.govmdpi.com This approach is invaluable for comparing the structures of GAGs from different biological sources or for quality control of GAG-based therapeutics. mdpi.combenthamopen.com

Table 3: Common HPLC Methods for Sulfated Galactosamine Analysis

| HPLC Mode | Separation Principle | Typical Analytes |

| Strong Anion Exchange (SAX) | Charge | Sulfated disaccharides and oligosaccharides |

| Reversed-Phase (RP) | Hydrophobicity | Fluorescently-labeled monosaccharides and disaccharides |

| Size-Exclusion (SEC) | Hydrodynamic volume | Intact polysaccharides and large oligosaccharides |

This table outlines the primary HPLC modes used in the analysis of sulfated galactosamine derivatives.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of complex, charged polysaccharides like those containing sulfated D-galactosamine. nih.govnih.govresearchgate.net CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. scispace.comacs.org

The high efficiency of CE allows for the separation of oligosaccharides that differ by a single sulfate group or even positional isomers. nih.gov When coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag, CE can achieve extremely low detection limits, making it ideal for analyzing small amounts of material from biological samples. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Sulfated Monosaccharide Analysis

Thin-layer chromatography (TLC) serves as a fundamental and versatile technique for the separation and preliminary identification of sulfated monosaccharides like this compound. creative-biolabs.com This method offers a rapid, cost-effective, and semi-quantitative means to analyze complex carbohydrate mixtures. creative-biolabs.comnih.gov The separation on a TLC plate, typically silica (B1680970) gel, is governed by the polarity of the compounds. Due to their high polarity, sulfated monosaccharides generally exhibit low mobility and require specific solvent systems and visualization methods for effective analysis. researchgate.netchemistryhall.com

The mobility of sulfated monosaccharides on a TLC plate is primarily influenced by the number and position of sulfate groups, with a higher degree of sulfation leading to decreased mobility due to increased polarity. nih.govresearchgate.net The composition of the monosaccharide and the nature of the glycosidic linkage also play a role in the separation. researchgate.net

For the analysis of acidic carbohydrates such as sulfated monosaccharides, various solvent systems have been developed. A common approach involves using a mixture of organic solvents and an aqueous salt solution. For instance, a solvent system of methyl acetate (B1210297):chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17 by volume) has been successfully employed for the separation of glycosaminoglycan (GAG)-derived disaccharides. researchgate.net Another system utilized for neutral oligosaccharides, which can be adapted for sulfated derivatives, is butanol:ethanol:water (5:3:2, by volume). researchgate.net The choice of solvent system is critical and often requires empirical optimization to achieve the desired separation. chemistryhall.comresearchgate.net

Visualization of the separated sulfated monosaccharides on the TLC plate is a crucial step. Since these compounds are often not UV active, specific staining reagents are required. epfl.chwashington.edu A common method involves spraying the plate with a 10% (v/v) solution of sulfuric acid in ethanol, followed by heating, which chars the organic compounds and makes them visible as dark spots. researchgate.net Other reagents that can be used for visualizing carbohydrates include orcinol-sulfuric acid, diphenylamine–aniline–phosphoric acid (DPA), and p-anisidine (B42471) hydrochloride, which can provide specific colors for different types of sugars. researchgate.netepfl.ch For instance, p-anisidine hydrochloride spray followed by heating can yield green-brown spots for aldohexoses, yellow spots for ketohexoses, and red spots for uronic acids. epfl.ch

Interactive Data Table: TLC Solvent Systems and Visualization Reagents for Sulfated Monosaccharide Analysis

| Solvent System (v/v/v) | Stationary Phase | Visualization Reagent | Compound Type | Reference |

| methyl acetate:chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17) | HPTLC silica gel | Orcinol-sulfuric acid | Acidic disaccharides (from GAGs) | researchgate.net |

| butanol:ethanol:water (5:3:2) | Silica gel | Diphenylamine–aniline–phosphoric acid | Neutral oligosaccharides | researchgate.net |

| ethyl acetate:pyridine (B92270):water (60:25:20) | Celite | Anisaldehyde | Simple sugars (including glucuronic acid) | researchgate.net |

| 1-butanol:ethanol:water (5:3:2) | Silica gel | 50% H2SO4 in methanol | Reducing sugars | tandfonline.com |

Analysis of Sulfation Patterns and Stereochemistry (e.g., 2-O-sulfate, 4-O-sulfate, 6-O-sulfate)

Determining the specific sulfation pattern and stereochemistry of D-galactosamine derivatives, such as the location of the sulfate group at the 2-O, 4-O, or 6-O position, is critical for understanding their biological function. While TLC can indicate the presence of sulfated monosaccharides, more advanced techniques are required to elucidate the precise sulfation regiochemistry.

Although direct analysis of sulfation patterns by TLC alone is challenging, the technique can provide initial clues. researchgate.net The mobility of isomers on a TLC plate can differ based on the sulfate position, though this is often not sufficient for unambiguous identification. researchgate.net For example, in the analysis of chondroitin (B13769445) sulfate-derived disaccharides, the presence of a single sulfo group at the 6-position of N-acetylgalactosamine (GalNAc) retards its migration on TLC compared to its non-sulfated counterpart. nih.gov

For a definitive analysis of sulfation patterns, TLC is often coupled with mass spectrometry (TLC-MS). nih.gov This powerful combination allows for the separation of isomers on the TLC plate, followed by their elution and mass spectrometric analysis to determine the exact mass and fragmentation pattern, which can reveal the position of the sulfate group.

Derivatization Strategies for Enhanced Analytical Detection and Structural Confirmation

To overcome the challenges associated with the direct analysis of highly polar and non-volatile sulfated monosaccharides, derivatization strategies are often employed. These chemical modifications can enhance the sensitivity of detection, improve chromatographic separation, and provide additional structural information.

For TLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, facilitating its visualization and quantification. For example, dansylhydrazine can be used to derivatize the reducing end of unsaturated disaccharides from chondroitin sulfate, allowing for sensitive detection under UV light. researchgate.net

Derivatization is also a key strategy in gas chromatography-mass spectrometry (GC-MS) analysis of monosaccharides. Sialic acids and other acidic sugars are often permethylated or peracetylated to increase their volatility and thermal stability, allowing them to be analyzed by GC-MS. This approach provides detailed information about the monosaccharide composition and linkage analysis.

Another important derivatization technique is the formation of neoglycolipids. researchgate.net In this method, oligosaccharides are conjugated to a lipid molecule, such as 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE). researchgate.net These derivatized glycans can then be analyzed by TLC with enhanced sensitivity and can also be subjected to liquid secondary ion mass spectrometry (LSIMS) directly from the TLC plate for structural elucidation. researchgate.net

Interactive Data Table: Derivatization Reagents for Sulfated Monosaccharide Analysis

| Derivatization Reagent | Purpose | Analytical Technique | Reference |

| Dansylhydrazine | Introduces a fluorescent tag | TLC | researchgate.net |

| Acetic anhydride/Pyridine | Acetylation for increased volatility | GC-MS | |

| 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE) | Formation of neoglycolipids for enhanced sensitivity | TLC-LSIMS | researchgate.net |

Comparative Structural Studies of Naturally Occurring and Synthetically Modified Sulfated D-Galactosamines

Comparative studies between naturally occurring and synthetically modified sulfated D-galactosamines are essential for various reasons, including the validation of synthetic routes, the exploration of structure-activity relationships, and the development of novel therapeutic agents. These studies often involve a combination of the analytical techniques discussed above to confirm that the synthetic product possesses the same chemical structure and stereochemistry as its natural counterpart.

For example, a synthetic sample of a specific sulfated D-galactosamine derivative would be subjected to TLC analysis alongside a natural standard. Co-migration of the two spots in multiple solvent systems provides strong evidence of their identity. Further confirmation would be obtained through more advanced techniques like NMR spectroscopy and mass spectrometry.

The ability to synthesize modified sulfated D-galactosamines opens up possibilities for creating analogs with altered biological properties. For instance, by systematically changing the position of the sulfate group or introducing other modifications, researchers can probe the specific structural requirements for a particular biological interaction. These synthetic analogs can also serve as valuable tools for studying the enzymes involved in the biosynthesis and degradation of sulfated glycosaminoglycans.

Compound Reference Table

| Compound Name | Abbreviation |

| This compound | |

| D-Galactosamine-4-sulfate | |

| D-Galactosamine-6-sulfate | |

| N-acetylgalactosamine | GalNAc |

| 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine | DHPE |

| Dansylhydrazine | |

| Chondroitin sulfate | CS |

| Glycosaminoglycan | GAG |

| Thin-Layer Chromatography | TLC |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| Liquid Secondary Ion Mass Spectrometry | LSIMS |

| Nuclear Magnetic Resonance | NMR |

| Ultraviolet | UV |

| High-Performance Thin-Layer Chromatography | HPTLC |

| Diphenylamine–aniline–phosphoric acid | DPA |

| Glucuronic acid | |

| Orcinol | |

| Anisaldehyde | |

| p-Anisidine hydrochloride | |

| Celite | |

| Potassium chloride | KCl |

| Sulfuric acid | H2SO4 |

| Ethanol | |

| Methanol | |

| Chloroform | |

| 1-Propanol | |

| Butanol | |

| Pyridine | |

| Ethyl acetate | |

| Water | |

| Acetic anhydride | |

| Copper (II) sulfate | CuSO4 |

| Copper (II) ammonia (B1221849) complex | Cu(NH3)4^2+ |

| Rhamnose | |

| Lyxose | |

| 2-Deoxygalactose | |

| Tagatose | |

| Psikose | |

| Pentoses | |

| Hexoses | |

| Aldohexoses | |

| Ketohexoses | |

| Aldopentoses | |

| Uronic acids | |

| Sialic acids | |

| Neoglycolipids | |

| Polysaccharide | |

| Oligosaccharide | |

| Disaccharide | |

| Monosaccharide | |

| Glycan | |

| Carbohydrate | |

| Lipid | |

| Chromophore | |

| Fluorophore | |

| Terpenes | |

| Cineoles | |

| Withanolides | |

| Acronycine | |

| Alkaloids | |

| Phenols | |

| Aldehydes | |

| Ketones | |

| Carboxylic acids | |

| Alkenes | |

| Alkynes | |

| Amines | |

| Sulfides | |

| Mercaptans | |

| Aromatic compounds | |

| Digitalis glycosides | |

| Urea | |

| Hydrochloric acid | HCl |

| p-Anisidine | |

| Phthalic acid | |

| 2,4-Dinitrophenylhydrazine | 2,4-DNPH |

| Perchloric acid | HClO4 |

| Acetone | |

| Sodium hydroxide (B78521) | NaOH |

| Bromocresol green | |

| Cerium (IV) ammonium (B1175870) sulfate | |

| Phosphomolybdic acid | |

| Vanillin | |

| Iodine | |

| Ferric chloride | |

| Potassium dichromate | |

| Sodium borohydride | |

| N-acetylneuraminic acid | |

| Glucose | |

| Fructose | |

| Maltose | |

| Starch | |

| Cellulose | |

| Glycolipids | |

| Gangliosides | |

| Chitosan | |

| Alanine (B10760859) | |

| Leucine | |

| Threonine | |

| Valine | |

| a-chitin | |

| Heparin | |

| Dermatan sulfate | DS |

| Hyaluronic acid | HA |

| Heparosan | |

| Heparan sulfate | HS |

| Keratan (B14152107) sulfate | |

| Glucuronic acid | GlcA |

| N-acetylglucosamine | GlcNAc |

| Sucrose | |

| Sodium 2,2'-bicinchoninate | |

| L-serine | |

| Sodium sulfate | |

| Ammonium molybdate (B1676688) | |

| Trehalose | |

| Methyl-β-D-glucoside | |

| Aniline | |

| p-Anisidine phosphate | |

| 4-Aminohippuric acid | |

| Copper bicinchoninate | |

| Tungstate | |

| Propanol-2 | |

| Methyl-ethyl ketone | |

| Acetonitrile | |

| Polynucleotides | |

| Peptides | |

| Polystyrene-divinylbenzene resins | |

| Sulfonated polystyrene resin | |

| Saturated trisaccharide | SM3 |

| Unsaturated uronic acid | ΔUA |

| Poly(M)-rich substrate | |

| Sodium phosphate | |

| Potassium hydroxide | KOH |

| Primulin | |

| Ganglioside GD1a | |

| Ganglioside GD1b | |

| Ganglioside GM1 | |

| Hexosylceramides | |

| Sulfatides | STs |

| Glycosylceramides | |

| Galactosylceramides | |

| Ceramide | |

| Isopropyl alcohol | |

| Orcinol | |

| Resorcinol | |

| Cello-oligosaccharides | |

| Chito-oligosaccharides | |

| Glycosphingolipids | GSLs |

| Fructooligosaccharides | |

| Prebiotics | |

| Barium acetate | |

| Saturated trisaccharide | |

| Poly(M)-rich substrate | |

| Dermatan sulfate disaccharide | DDS |

| GalNAc 4S6S | |

| Mono-S disaccharide | |

| Di-S disaccharide | |

| Tetrasaccharide | |

| Hexasaccharide | |

| Octasaccharide | |

| Tetradecasaccharide | |

| Hexadecasaccharide | |

| Alcian blue | |

| Fluorophore | |

| Cerium ammonium molybdate | CAM |

| Cerium ammonium sulfate | CAS |

| Cerium ammonium nitrate | CAN |

| Dichloromethane | DCM |

| Ethyl acetate | EtOAc |

| Methanol | MeOH |

| Pasteur pipette | |

| Gas chromatography-mass spectrometry | GC-MS |

| High-performance liquid chromatography | HPLC |

| Over-pressured layer chromatography | OPLC |

| Electrospray ionization-mass spectrometry | ESI-MS |

| Electrospray ionization-tandem mass spectrometry | ESI-MS/MS |

| Liquid-extraction surface analysis | LESA |

| Sialylated glycosphingolipids | |

| Sulfated glycosphingolipids | |

| Neutral lipids | |

| Acidic GSLs | |

| Myelin | |

| Lipid rafts | |

| Protein receptors | |

| Plasma membranes | |

| Total lipid extract | |

| Regioisomers | |

| Chain lengths | |

| Analytes | |

| Sialic acids | |

| Sulfate substituents | |

| Ceramide long chain base | |

| Molecular mass | |

| Structural information | |

| Sialylated glycosphingolipids | |

| Sulfated glycosphingolipids | |

| Neutral lipids | |

| Acidic GSLs | |

| Myelin | |

| Lipid rafts | |

| Protein receptors | |

| Plasma membranes | |

| Total lipid extract | |

| Regioisomers | |

| Chain lengths | |

| Analytes | |

| Sialic acids | |

| Sulfate substituents | |

| Ceramide long chain base | |

| Molecular mass | |

| Structural information | |

| Sialylated or sulfated glycosphingolipids | |

| Polar lipids | |

| Neutral lipids | |

| Acidic GSLs | |

| Myelin membranes | |

| Signal transduction | |

| Cell adhesion | |

| Lipid rafts | |

| Protein receptors | |

| Plasma membranes | |

| Total lipid extract | |

| Regioisomers | |

| Chain lengths | |

| Analytes | |

| Sialic acids | |

| Sulfate substituents | |

| Ceramide long chain base | |

| Molecular mass | |

| Structural information | |

| Sialylated or sulfated glycosphingolipids | |

| Polar and neutral lipids | |

| Acidic GSLs | |

| Myelin membranes | |

| Signal transduction | |

| Cell adhesion | |

| Lipid rafts | |

| Protein receptors | |

| Plasma membranes | |

| Total lipid extract | |

| Regioisomers | |

| Chain lengths | |

| Analytes | |

| Sialic acids | |

| Sulfate substituents | |

| Ceramide long chain base | |

| Molecular mass | |

| Structural information | |

| Acidic carbohydrates | |

| Uronic acid | |

| Glycosaminoglycans (GAGs) | |

| Methanolysis | |

| Barium acetate | |

| Unsaturated chondroitin sulfate disaccharides | |

| Densitometry | |

| Dansylhydrazine derivatives | |

| Saturated trisaccharide | |

| Poly(M)-rich substrate | |

| Sodium phosphate | |

| Potassium hydroxide (KOH) | |

| Orcinol-sulfuric acid reagent | |

| Cello- and chito-oligosaccharides | |

| Glycosphingolipids | |

| Diphenylamine–aniline–phosphoric acid (DPA) | |

| Resorcinol | |

| Primulin | |

| Liquid secondary ion mass spectrometry (LSIMS) | |

| Unsaturated uronic acid (ΔUA) | |

| Oxymercuration reaction | |

| O- and N-sulfo groups | |

| Fructooligosaccharides | |

| Prebiotics | |

| Reflectance densitometry | |

| Ethyl acetate:pyridine:water | |

| Celite | |

| Anisaldehyde | |

| Hexoses | |

| Glucuronic acid | |

| Over-pressured layer chromatography-electrospray ionization-mass spectrometry (OPLC-ESI-MS) | |

| Over-pressured layer chromatography-electrospray ionization-tandem mass spectrometry (OPLC-ESI-MS/MS) | |

| Saccharide sequence | |

| Fatty acid composition | |

| Nondestructive staining | |

| UV absorption | |

| Fluorescence | |

| ADHP-neoglycolipids | |

| Reference oligosaccharides | |

| Heparin | |

| Tri-S disaccharide | |

| GAG oligosaccharides | |

| Polysaccharide lyases | |

| Hyaluronic acid (HA) | |

| Chondroitin sulfate/dermatan sulfate (CS/DS) | |

| Heparosan/heparan sulfate/heparin (HN/HS/HP) | |

| Keratan sulfate | |

| Glucuronic acid (GlcA) | |

| N-acetylglucosamine (GlcNAc) | |

| Chondroitin sulfate A (CS-A) | |

| N-acetylgalactosamine (GalNAc) | |

| Dermatan sulfate disaccharide (DDS) | |

| GalNAc 4S6S | |

| Mono-S and di-S disaccharides | |

| Tetrasaccharide | |

| Hexasaccharide | |

| Octasaccharide | |

| Polyacrylamide gel electrophoresis (PAGE) | |

| Alcian blue | |

| Fluorophore assisted carbohydrate electrophoresis (FACE) | |

| Hexadecasaccharide | |

| Tetradecasaccharide | |

| Dichloromethane (DCM) | |

| Ethyl acetate (EtOAc) | |

| Methanol (MeOH) | |

| Gas chromatography-mass spectrometry (GC-MS) | |

| High-performance liquid chromatography (HPLC) | |

| Cerium ammonium molybdate/sulfate/nitrate (CAM/CAS/CAN) | |

| Ammonium molybdate | |

| Cerium sulfate | |

| Cerium ammonium sulfate | |

| Sulfuric acid | |

| Ligand-exchange chromatography (LEC) | |

| Tungstate | |

| Cation-exchangers | |

| Polystyrene-divinylbenzene resins | |

| Sulphonated polystyrene resin | |

| Copper (II) sulfate (CuSO4) | |

| Copper (II) ammonia complex (Cu(NH3)n2+) | |

| Propanol-2 | |

| Methyl-ethyl ketone | |

| Acetonitrile | |

| Acetone | |

| Pentoses | |

| Hexoses | |

| Lyxose | |

| 2-deoxygalactose | |

| Rhamnose | |

| Tagatose | |

| Psikose | |

| Sulfated polysaccharide | |

| Monosaccharide composition | |

| Urea | |

| Hydrochloric acid | |

| Ethanol | |

| p-Anisidine hydrochloride | |

| n-Butanol | |

| Aldohexoses | |

| Ketohexoses | |

| Aldopentoses | |

| Uronic acids | |

| p-Anisidine | |

| Phthalic acid | |

| 95% ethanol | |

| Methylpentoses | |

| Copper (II) sulfate | |

| Phosphoric acid | |

| Potassium dichromate / sulfuric acid | |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | |

| 2N hydrochloric acid | |

| Digitalis glycosides | |

| Vanillin | |

| conc. sulfuric acid | |

| Alkenes | |

| Alkynes | |

| Alcohols | |

| Amines | |

| Sulfides | |

| Mercaptans | |

| Iodine | |

| Bromocresol green | |

| Carboxylic acids | |

| absolute ethanol | |

| 0.1 M solution of aqueous NaOH | |

| Cerium (IV) ammonium sulfate | |

| 50% phosphoric acid | |

| Ferric chloride | |

| 50% aqueous methanol | |

| Aromatic groups | |

| α,β-unsaturated carbonyls | |

| p-conjugated systems | |

| Phosphomolybdic acid | |

| Terpenes | |

| Cineoles | |

| Withanolides | |

| Acronycine | |

| Perchloric acid (HClO4) | |

| Vinca alkaloids (aspidospermas) | |

| Cerium molybdate stain (Hanessian's stain) | |

| Chitosan | |

| Cu (II) | |

| Alanine | |

| Leucine | |

| Threonine | |

| Valine | |

| α-chitin | |

| Methanol | |

| Ethanol | |

| Sugars | |

| Sodium 2,2'-bicinchoninate | |

| L-serine | |

| Sodium sulfate | |

| Ammonium molybdate | |

| 50% H2SO4 in methanol | |

| 1-butanol | |

| ethanol | |

| water | |

| Sucrose | |

| Trehalose | |

| Methyl-β-D-glucoside | |

| Aniline diphenylamine-phosphoric acid | |

| Aniline phthalate | |

| p-anisidine phosphate | |

| Somogyi and Nelson reagents | |

| Copper bicinchoninate reagent | |

| 4-aminohippuric acid | |

| Glucose |

Thin-Layer Chromatography (TLC) for Sulfated Monosaccharide Analysis

Thin-Layer Chromatography (TLC) is a foundational and highly versatile analytical technique employed for the separation and preliminary identification of sulfated monosaccharides, including this compound. creative-biolabs.com This method provides a swift, economical, and semi-quantitative approach to resolving complex carbohydrate mixtures. creative-biolabs.comnih.gov The principle of separation on a TLC plate, which is typically coated with silica gel, relies on the differential polarity of the compounds being analyzed. chemistryhall.com Due to their inherent high polarity, sulfated monosaccharides generally show limited mobility on the stationary phase and necessitate the use of specialized solvent systems and visualization techniques for effective analysis. researchgate.netchemistryhall.com

The migration of sulfated monosaccharides on a TLC plate is primarily dictated by the quantity and location of sulfate groups; a greater degree of sulfation results in increased polarity and consequently, diminished mobility. nih.govresearchgate.net The specific monosaccharide composition and the nature of the glycosidic linkages also contribute to the separation characteristics. researchgate.net

For the analysis of acidic carbohydrates like sulfated monosaccharides, a variety of solvent systems have been documented. A frequently used approach involves a mixture of organic solvents with an aqueous salt solution. For example, a mobile phase composed of methyl acetate, chloroform, methanol, 1-propanol, and an aqueous 0.25% potassium chloride solution in a 25:20:20:20:17 volume ratio has proven effective for separating disaccharides derived from glycosaminoglycans (GAGs). researchgate.net Another system, primarily used for neutral oligosaccharides but adaptable for their sulfated counterparts, consists of butanol, ethanol, and water in a 5:3:2 volume ratio. researchgate.net The selection of an appropriate solvent system is a critical parameter that often requires empirical optimization to attain the desired resolution. chemistryhall.comresearchgate.net

Visualization of the separated sulfated monosaccharides on the TLC plate is a critical subsequent step. As these compounds typically lack a UV-active chromophore, specific staining reagents are necessary for their detection. epfl.chwashington.edu A prevalent method is the application of a 10% (v/v) solution of sulfuric acid in ethanol, followed by heating. This process chars the organic molecules, rendering them visible as dark spots. researchgate.net Alternative visualization reagents for carbohydrates include orcinol-sulfuric acid, diphenylamine–aniline–phosphoric acid (DPA), and p-anisidine hydrochloride, which can yield distinct colors for different sugar types. researchgate.netepfl.ch For instance, spraying with p-anisidine hydrochloride and subsequent heating can produce green-brown spots for aldohexoses, yellow spots for ketohexoses, and red spots for uronic acids. epfl.ch

Interactive Data Table: TLC Solvent Systems and Visualization Reagents for Sulfated Monosaccharide Analysis

| Solvent System (v/v/v) | Stationary Phase | Visualization Reagent | Compound Type | Reference |

| methyl acetate:chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17) | HPTLC silica gel | Orcinol-sulfuric acid | Acidic disaccharides (from GAGs) | researchgate.net |

| butanol:ethanol:water (5:3:2) | Silica gel | Diphenylamine–aniline–phosphoric acid | Neutral oligosaccharides | researchgate.net |

| ethyl acetate:pyridine:water (60:25:20) | Celite | Anisaldehyde | Simple sugars (including glucuronic acid) | researchgate.net |

| 1-butanol:ethanol:water (5:3:2) | Silica gel | 50% H2SO4 in methanol | Reducing sugars | tandfonline.com |

Analysis of Sulfation Patterns and Stereochemistry (e.g., 2-O-sulfate, 4-O-sulfate, 6-O-sulfate)

The determination of the precise sulfation pattern and stereochemistry of D-galactosamine derivatives, such as the specific location of the sulfate group at the 2-O, 4-O, or 6-O position, is of paramount importance for elucidating their biological roles. While TLC can suggest the presence of sulfated monosaccharides, more sophisticated analytical methods are necessary to define the exact regiochemistry of sulfation.

The position of the sulfate moiety significantly impacts the molecule's charge distribution and three-dimensional conformation, which in turn governs its interactions with biological macromolecules. For example, the distinction between D-galactosamine-4-sulfate and D-galactosamine-6-sulfate is critical within the context of chondroitin sulfate, as these isomers impart distinct biological activities.

Although direct and unambiguous determination of sulfation patterns by TLC alone is challenging, the technique can offer preliminary insights. researchgate.net Isomers with different sulfate positions may exhibit slight variations in their mobility on a TLC plate, but this is often insufficient for definitive identification. researchgate.net For instance, in the analysis of disaccharides derived from chondroitin sulfate, the presence of a single sulfate group at the 6-position of N-acetylgalactosamine (GalNAc) impedes its migration on TLC relative to its non-sulfated form. nih.gov

For a conclusive analysis of sulfation patterns, TLC is frequently coupled with mass spectrometry (TLC-MS). nih.gov This powerful hyphenated technique enables the separation of isomers on the TLC plate, followed by their direct elution and analysis by mass spectrometry. This provides precise mass information and fragmentation patterns that can unequivocally reveal the position of the sulfate group.

Derivatization Strategies for Enhanced Analytical Detection and Structural Confirmation

To address the analytical challenges posed by the high polarity and low volatility of sulfated monosaccharides, derivatization strategies are commonly implemented. These chemical modifications serve to enhance the sensitivity of detection, improve chromatographic separation, and furnish additional structural information.

In the context of TLC analysis, derivatization can be employed to introduce a chromophoric or fluorophoric tag onto the molecule, thereby facilitating its visualization and quantification. For instance, dansylhydrazine can be used to derivatize the reducing end of unsaturated disaccharides obtained from chondroitin sulfate, enabling sensitive detection under ultraviolet (UV) light. researchgate.net

Derivatization is also a cornerstone of gas chromatography-mass spectrometry (GC-MS) analysis of monosaccharides. Acidic sugars, including sialic acids, are often subjected to permethylation or peracetylation to increase their volatility and thermal stability. This allows for their successful analysis by GC-MS, yielding detailed information on monosaccharide composition and glycosidic linkages.

Another significant derivatization approach is the formation of neoglycolipids. researchgate.net In this method, oligosaccharides are chemically linked to a lipid molecule, such as 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE). researchgate.net These derivatized glycans can then be analyzed by TLC with heightened sensitivity and are also amenable to direct analysis by liquid secondary ion mass spectrometry (LSIMS) from the TLC plate for comprehensive structural elucidation. researchgate.net

Interactive Data Table: Derivatization Reagents for Sulfated Monosaccharide Analysis

| Derivatization Reagent | Purpose | Analytical Technique | Reference |

| Dansylhydrazine | Introduces a fluorescent tag | TLC | researchgate.net |

| Acetic anhydride/Pyridine | Acetylation for increased volatility | GC-MS | |

| 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE) | Formation of neoglycolipids for enhanced sensitivity | TLC-LSIMS | researchgate.net |

Comparative Structural Studies of Naturally Occurring and Synthetically Modified Sulfated D-Galactosamines

Comparative structural analyses between naturally occurring sulfated D-galactosamines and their synthetically modified counterparts are crucial for several scientific objectives. These include the validation of synthetic methodologies, the investigation of structure-activity relationships, and the design of novel therapeutic agents. Such studies typically employ a combination of the analytical techniques previously described to confirm that the synthetic product possesses an identical chemical structure and stereochemistry to the natural compound.

For instance, a synthetically produced sample of a specific sulfated D-galactosamine derivative would be analyzed by TLC alongside an authentic natural standard. The co-migration of the two substances as a single spot across multiple solvent systems provides strong evidence of their identity. Further confirmation would be sought through more definitive techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The capacity to synthesize modified sulfated D-galactosamines creates opportunities to generate analogs with tailored biological properties. By systematically altering the position of the sulfate group or introducing other chemical modifications, researchers can probe the precise structural determinants of a particular biological interaction. These synthetic analogs also represent invaluable tools for investigating the enzymes involved in the biosynthesis and catabolism of sulfated glycosaminoglycans.

Biosynthesis and Enzymatic Modification Pathways of Sulfated D Galactosamine Derivatives

Precursor Metabolism and Nucleotide Sugar Formation (e.g., UDP-N-acetyl-D-galactosamine)

The essential building block for the incorporation of GalNAc into growing GAG chains is the activated sugar nucleotide, UDP-N-acetyl-D-galactosamine (UDP-GalNAc). Its availability is a critical prerequisite for polysaccharide synthesis. The primary pathway for UDP-GalNAc formation in most organisms involves the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govwikipedia.org

The biosynthesis of the precursor, UDP-GlcNAc, begins with fructose-6-phosphate, a glycolytic intermediate. Through a series of enzymatic steps involving glutamine:fructose-6-phosphate amidotransferase (GFAT), the pathway generates glucosamine-6-phosphate. nih.govmdpi.com Subsequent reactions catalyzed by other metabolic enzymes lead to the formation of UDP-GlcNAc. mdpi.com

Once UDP-GlcNAc is synthesized, the key conversion to UDP-GalNAc is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (GNE), also known as UDP-GlcNAc 4-epimerase (EC 5.1.3.7). nih.govwikipedia.orgnih.gov This enzyme facilitates the reversible conversion of the C4-hydroxyl group's stereochemistry, changing the glucose configuration to a galactose configuration. charlotte.edu This epimerization reaction is the sole source for UDP-GalNAc in most organisms, highlighting the central role of GNE in providing the necessary substrate for CS and DS biosynthesis. nih.gov

Glycosyltransferases Involved in D-Galactosamine Incorporation and Chain Elongation

With the activated sugar UDP-GalNAc available, glycosyltransferases proceed to build the polysaccharide chain. This process involves two key activities: the initiation of the chain on a core protein and the subsequent elongation of the repeating disaccharide units. nih.govnih.gov

The polymerization of the chondroitin (B13769445) backbone, which is a precursor to dermatan sulfate (B86663), is carried out by specific N-acetylgalactosaminyltransferases (GalNAcTs). frontiersin.org Two principal enzyme activities are involved in this process:

N-Acetylgalactosaminyltransferase I (GalNAcT-I, EC 2.4.1.174): This enzyme is crucial for the initiation of the chondroitin/dermatan sulfate chain. nih.govexpasy.orgqmul.ac.uk It catalyzes the transfer of the first GalNAc residue from UDP-GalNAc to a specific linkage tetrasaccharide (GlcA-Gal-Gal-Xyl-Ser) that is attached to the core protein. nih.govqmul.ac.ukkegg.jp This action commits the structure to becoming a galactosaminoglycan. nih.gov

N-Acetylgalactosaminyltransferase II (GalNAcT-II, EC 2.4.1.175): This enzyme is primarily responsible for the elongation of the polysaccharide chain. nih.govnactem.ac.uk It transfers GalNAc residues to the non-reducing end of a growing chain, specifically onto a glucuronic acid (GlcA) residue. nactem.ac.uk Many of the enzymes possessing this activity, often called chondroitin synthases, are bifunctional. They also possess glucuronosyltransferase activity (EC 2.4.1.226), allowing them to alternately add both sugars (GlcA and GalNAc) required for the repeating disaccharide unit [-GlcAβ1-3GalNAcβ1-4-]. kegg.jpexpasy.orgqmul.ac.uk

These glycosyltransferases are key to determining the fundamental structure of both chondroitin and dermatan sulfate chains. frontiersin.org

The glycosyltransferases involved in CS and DS synthesis exhibit specificity for both the donor sugar nucleotide and the acceptor molecule. The donor is exclusively UDP-GalNAc for the GalNAc transferases. uniprot.org

GalNAcT-I (EC 2.4.1.174) specifically recognizes the terminal glucuronic acid of the linkage tetrasaccharide (GlcA-Gal-Gal-Xyl-Ser-protein) as its acceptor substrate. qmul.ac.uk

GalNAcT-II (EC 2.4.1.175) recognizes the non-reducing terminal GlcA residue of the growing chondroitin chain as its acceptor. nactem.ac.uk Studies have shown that even-numbered chondroitin oligosaccharides serve as effective acceptors, with maximum transfer rates observed with substrates like a decasaccharide. nactem.ac.uk

The catalytic mechanism for many glycosyltransferases involves a DXD motif, which is important for coordinating a required divalent cation like Manganese (Mn²⁺) and binding the UDP-sugar donor. qmul.ac.ukopenbiochemistryjournal.com The transfer reaction proceeds via an SN2-type mechanism, which inverts the anomeric configuration of the sugar being transferred. nih.gov The bifunctional nature of chondroitin synthases allows for a coordinated polymerization process where the two distinct catalytic domains work in concert to efficiently extend the GAG chain. nih.govuzh.ch

Table 1: Key N-Acetylgalactosaminyltransferases in CS/DS Biosynthesis

| Enzyme Commission (EC) Number | Common Name(s) | Primary Role | Donor Substrate | Acceptor Substrate |

| EC 2.4.1.174 | N-Acetylgalactosaminyltransferase I (GalNAcT-I) | Chain Initiation | UDP-N-acetyl-D-galactosamine | GlcA-Gal-Gal-Xyl-Ser-Proteoglycan |

| EC 2.4.1.175 | N-Acetylgalactosaminyltransferase II (GalNAcT-II); Chondroitin Synthase | Chain Elongation | UDP-N-acetyl-D-galactosamine | Growing chondroitin chain with terminal GlcA |

Sulfotransferases and Regiospecific Sulfation of D-Galactosamine Units

After or during polymerization, the GAG chain undergoes extensive modification by sulfotransferases in the Golgi apparatus. nih.govnih.gov These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the GalNAc and uronic acid residues. frontiersin.orgmdpi.com This regiospecific sulfation is critical for the biological function of the final CS or DS molecule.

The sulfation pattern of chondroitin sulfate is highly variable and is determined by a family of specific sulfotransferases. The most common modifications occur on the GalNAc residues.

Chondroitin 4-O-Sulfotransferase (C4ST): This enzyme transfers a sulfate group to the C-4 position of the GalNAc residues within the chondroitin chain. frontiersin.orgnih.gov

Chondroitin 6-O-Sulfotransferase (C6ST): This enzyme specifically sulfates the C-6 position of the GalNAc residues. nih.gov

N-Acetylgalactosamine-4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST): This enzyme adds a sulfate group to the C-6 position of a GalNAc residue that is already sulfated at the C-4 position, creating a disulfated GalNAc(4S,6S) unit. nih.govfrontiersin.org

The expression and activity of these enzymes determine the final sulfation pattern of the CS chain, which in turn dictates its interactions with proteins and its biological roles.

Dermatan sulfate is distinguished from chondroitin sulfate by the epimerization of some D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA). This conversion is closely linked with a specific sulfation event catalyzed by Dermatan 4-O-Sulfotransferase (D4ST), also known as Carbohydrate Sulfotransferase 14 (CHST14). mdpi.commaayanlab.cloudwikipedia.org

D4ST specifically catalyzes the transfer of a sulfate group to the C-4 position of GalNAc residues that are adjacent to IdoA residues. mdpi.commaayanlab.cloudplos.org Research has shown that D4ST-1 preferentially sulfates GalNAc in -IdoUA-GalNAc-IdoUA- sequences far more efficiently than in -GlcUA-GalNAc-GlcUA- sequences. nih.gov This action is crucial for generating the characteristic IdoA-GalNAc(4-O-sulfate)-rich clusters found in mature DS chains. mdpi.comnih.gov The presence of D4ST is considered indispensable for the formation of these important functional domains in dermatan sulfate, and its function cannot be compensated for by other 4-O-sulfotransferases like C4ST-1. nih.gov Loss-of-function mutations in the CHST14 gene lead to a near-complete depletion of DS and cause severe connective tissue disorders. maayanlab.cloudreactome.org

Table 2: Key Sulfotransferases for D-Galactosamine Derivatives

| Enzyme Name | Gene | Target Residue | Sulfation Position | Primary GAG | Key Function |

| Chondroitin 4-O-Sulfotransferase (C4ST) | e.g., CHST11, CHST12 | N-acetyl-D-galactosamine (GalNAc) | C-4 Hydroxyl | Chondroitin Sulfate | Generates CS-A units. |

| Chondroitin 6-O-Sulfotransferase (C6ST) | e.g., CHST3 | N-acetyl-D-galactosamine (GalNAc) | C-6 Hydroxyl | Chondroitin Sulfate | Generates CS-C units. |

| N-Acetylgalactosamine-4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | CHST15 | GalNAc-4-Sulfate | C-6 Hydroxyl | Chondroitin/Dermatan Sulfate | Creates disulfated CS-E units. |

| Dermatan 4-O-Sulfotransferase (D4ST) | CHST14 | N-acetyl-D-galactosamine (GalNAc) | C-4 Hydroxyl | Dermatan Sulfate | Sulfates GalNAc adjacent to IdoA, creating functional DS domains. |

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as Sulfate Donor

The sulfation of D-galactosamine residues, a key modification in the biosynthesis of certain glycosaminoglycans, is entirely dependent on the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). frontiersin.orgnih.govwikipedia.org Sulfation is a high-affinity, low-capacity enzymatic process that involves the transfer of a sulfonate group from PAPS to an acceptor molecule, catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.orgnih.govtaylorandfrancis.com This modification dramatically alters the physicochemical properties of the parent molecule, introducing a negative charge and influencing its biological activity and function.

PAPS is synthesized in the cytoplasm of mammalian cells from inorganic sulfate and ATP through a two-step enzymatic reaction. nih.govtaylorandfrancis.com The availability of PAPS is a critical rate-limiting factor for all sulfation reactions. nih.govtaylorandfrancis.comnih.gov The entire cellular pool of PAPS can be consumed rapidly, necessitating its continuous and rapid synthesis to meet metabolic demands. nih.gov The enzymes responsible for PAPS synthesis, ATP-sulfurylase and APS-kinase, are therefore crucial for maintaining the sulfation capacity of a cell. nih.gov

In the context of D-galactosamine-containing glycans, such as chondroitin sulfate and dermatan sulfate, specific sulfotransferases catalyze the transfer of sulfate from PAPS to hydroxyl groups on the N-acetylgalactosamine (GalNAc) residues. nih.gov For instance, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) transfers a sulfate group to the C-6 hydroxyl position of a GalNAc residue that is already sulfated at the C-4 position, using PAPS as the obligate co-substrate. nih.gov This sequential and specific sulfation, dictated by the particular sulfotransferase involved, generates the complex and heterogeneous sulfation patterns characteristic of GAGs, which are essential for their diverse biological roles.

| Enzyme Family | Co-substrate (Sulfate Donor) | Function in D-Galactosamine Derivative Biosynthesis |

| Sulfotransferases (SULTs) | 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) | Catalyze the transfer of a sulfate group to hydroxyl or amine groups on acceptor molecules, including N-acetylgalactosamine residues within glycosaminoglycan chains. frontiersin.orgnih.gov |

| ATP-sulfurylase | ATP, SO₄²⁻ | Catalyzes the first step in PAPS synthesis, forming Adenosine 5'-phosphosulfate (APS). nih.gov |

| APS-kinase | ATP, APS | Catalyzes the second step in PAPS synthesis, phosphorylating APS to form PAPS. nih.gov |

Epimerases and Uronic Acid Modification in Sulfated Glycan Biosynthesis

The structural diversity and biological functionality of glycosaminoglycans (GAGs) containing sulfated D-galactosamine derivatives are significantly enhanced by the action of epimerases and the modification of uronic acid residues. nih.govnih.gov These enzymatic modifications occur within the Golgi apparatus after the initial polymerization of the polysaccharide chain. nih.govsci-hub.se

The biosynthesis of the uronic acid precursor itself, UDP-glucuronic acid, is part of the uronic acid pathway, which begins with glucose. youtube.comwikipedia.org UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. youtube.comnih.gov This UDP-activated sugar is then incorporated into the growing GAG chain by glycosyltransferases. nih.gov The subsequent epimerization of GlcA residues to IdoA residues by DSE is a critical post-polymerization modification that defines the identity and function of dermatan sulfate. mdpi.comoup.com

| Enzyme | Substrate | Product | Function in Glycan Biosynthesis |

| D-glucuronyl C5-epimerase (DSE) | D-glucuronic acid (GlcA) residue within a GAG chain | L-iduronic acid (IdoA) residue within a GAG chain | Converts GlcA to IdoA, altering the structure and biological activity of dermatan sulfate. nih.govmdpi.com |

| UDP-glucose dehydrogenase | UDP-glucose | UDP-glucuronic acid | Synthesizes the activated uronic acid donor required for GAG chain polymerization. youtube.comnih.gov |

| UDP-glucose 4'-epimerase | UDP-glucose | UDP-galactose | Interconverts UDP-glucose and UDP-galactose, providing precursors for GAG synthesis. nih.govnih.gov |

Genetic and Molecular Regulation of Biosynthetic Enzyme Expression and Activity

The biosynthesis of sulfated D-galactosamine derivatives is a non-template-driven process, meaning the final structure of the GAG is determined by the coordinated action and regulation of a suite of enzymes in the Golgi apparatus. nih.govnih.gov The expression and activity of these enzymes, including glycosyltransferases, epimerases, and sulfotransferases, are subject to complex genetic and molecular control. frontiersin.org

Gene expression of sulfotransferases (SULTs) exhibits significant inter-individual and tissue-specific variation. nih.govuq.edu.au This expression can be modulated by various factors, including hormones and xenobiotics. nih.gov For example, studies in rat hepatocytes have shown that glucocorticoid hormones can positively regulate the expression of certain sulfotransferase genes, while some xenobiotics can suppress their expression. nih.gov Genetic polymorphisms, such as copy number variations in SULT genes, can also lead to proportional changes in gene expression and enzyme activity, influencing an individual's metabolic capacity. nih.gov

Biological Functions and Molecular Mechanisms of Sulfated D Galactosamine Derivatives

Integration within Glycosaminoglycan (GAG) and Proteoglycan Structures

D-Galactosamine, particularly in its N-acetylated and sulfated forms, is a fundamental constituent of several key glycosaminoglycans (GAGs), most notably chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS). These linear polysaccharides are typically found covalently attached to core proteins, forming proteoglycans. The structure of CS is characterized by repeating disaccharide units of glucuronic acid and N-acetylgalactosamine (GalNAc), while in DS, a portion of the glucuronic acid is epimerized to iduronic acid. The significant structural diversity and functional capacity of these molecules are largely dictated by the pattern of sulfation on the GalNAc residue, including at the 2-N position, as well as other positions like 4-O and 6-O.

Contribution to Extracellular Matrix (ECM) Organization and Mechanical Properties

Sulfated D-galactosamine-containing proteoglycans are integral to the architecture and biomechanical properties of the extracellular matrix (ECM). Their high negative charge, resulting from the sulfate and carboxyl groups, attracts and retains large amounts of water, creating a hydrated, gel-like substance that provides tissues with resistance to compressive forces. This osmotic swelling pressure is crucial for the function of tissues like cartilage, enabling them to withstand mechanical loads.

Role in Cell Surface Glycocalyx and Pericellular Environments

Beyond the broader ECM, proteoglycans containing sulfated D-galactosamine are key components of the glycocalyx, the dense layer of carbohydrates on the surface of most cells, and the pericellular matrix, a specialized matrix immediately surrounding the cell. In these locations, they act as a physical barrier and a signaling hub.

The pericellular matrix, rich in proteoglycans like aggrecan (in cartilage), creates a microenvironment that influences cell behavior by modulating the diffusion of molecules to and from the cell surface. The sulfation patterns of the GAG chains within this matrix can selectively bind and sequester growth factors, cytokines, and chemokines, thereby controlling their availability to cell surface receptors. This regulation is critical for processes such as cell growth, differentiation, and response to inflammation. The glycocalyx, with its array of sulfated GAGs, also directly participates in cell-cell and cell-matrix interactions, influencing cell adhesion and recognition.

Molecular Interactions with Proteins and Receptors

The specific sulfation patterns on D-galactosamine and the associated uronic acid residues create unique binding sites for a wide variety of proteins. These interactions are fundamental to the biological roles of chondroitin and dermatan sulfate, allowing them to modulate numerous cellular processes.

Binding Specificity of Sulfated Glycans with Growth Factors, Chemokines, and Cytokines

The binding of growth factors, chemokines, and cytokines to GAGs is often a prerequisite for their biological activity. The sulfation pattern of D-galactosamine-containing GAGs confers specificity to these interactions. For example, highly sulfated forms of chondroitin sulfate, such as CS-E (containing N-acetyl-D-galactosamine-4,6-disulfate), exhibit high-affinity binding to a range of heparin-binding growth factors, with dissociation constants (Kd) in the nanomolar range nih.gov.

The following interactive table summarizes the binding affinities of various sulfated chondroitin sulfate derivatives with Fibroblast Growth Factor-2 (FGF-2), highlighting the influence of sulfation patterns on this interaction.

Modulation of Receptor-Ligand Interactions and Signal Transduction Pathways

Sulfated D-galactosamine-containing GAGs play a crucial role as co-receptors, modulating the interaction between primary receptors and their ligands. By binding to both the ligand (e.g., a growth factor) and its receptor, these GAGs can facilitate the formation of a stable signaling complex, thereby enhancing or, in some cases, inhibiting signal transduction.

For example, the interaction of FGF-2 with its receptor is significantly enhanced in the presence of certain sulfated GAGs. The GAG is thought to induce a conformational change in the growth factor, increasing its affinity for the receptor and promoting receptor dimerization, which is a key step in the activation of downstream signaling pathways.

Conversely, specific chondroitin sulfate structures can inhibit certain signaling events. For example, chondroitin sulfate-C has been shown to inhibit the binding of the neurotrophic factor pleiotrophin (B1180697) to its receptor, thereby reducing pleiotrophin-induced neuronal migration nih.gov. This demonstrates the capacity of specific sulfation patterns to act as molecular switches, turning signaling pathways on or off. These interactions can influence a variety of signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and other pathways that regulate cell proliferation, differentiation, and survival.

Role in Cell Adhesion and Migration Processes

The interaction of cells with the ECM is a dynamic process that is fundamental to cell adhesion and migration. Proteoglycans containing sulfated D-galactosamine are key players in these events. They can act as adhesion receptors themselves or modulate the function of other adhesion molecules, such as integrins.

The specific sulfation patterns of chondroitin sulfate can influence cell behavior. For instance, studies have shown that chondroitin-6-sulfate can promote the adhesion and proliferation of fibroblasts, while chondroitin-4-sulfate may have the opposite effect researchgate.net. Furthermore, the presence of chondroitin sulfate has been demonstrated to enhance the migration of chondrocytes in a transwell assay, with a notable increase in cell migration observed at a concentration of 200 µg/mL after 72 hours nih.gov.

The role of sulfated GAGs in cell migration is also evident in pathological processes such as cancer metastasis, where changes in the expression and sulfation of chondroitin sulfate on the surface of tumor cells can alter their adhesive and migratory properties. The following interactive table provides an overview of research findings on the influence of chondroitin sulfate sulfation patterns on cell proliferation and migration.

Involvement in Cellular Recognition and Intercellular Communication

Sulfated D-galactosamine derivatives are integral components of glycosaminoglycans (GAGs), such as chondroitin sulfate (CS) and dermatan sulfate (DS), which are pivotal in mediating cellular recognition and intercellular communication. The specific sulfation patterns on the D-galactosamine residues within these GAG chains create a sophisticated coding system that modulates interactions between cells and their environment. This "sulfation code" dictates the binding affinity and specificity for a wide array of signaling molecules, thereby influencing cellular behavior.

The modification of D-galactosamine with sulfate groups alters the charge and conformation of GAG chains, leading to changes in how they are recognized by and interact with partner molecules. nih.gov This is crucial for regulating cell-cell and cell-extracellular matrix (ECM) interactions. nih.gov For instance, sulfated glycoproteins and glycolipids can trigger signaling cascades within cells, which are important for activating the transcription of adhesion molecules. nih.gov

Research has shown that the structural diversity of GAGs, stemming from variations in sulfation, is essential for their various biological activities, including cell signaling and interactions with growth factors and cytokines. nih.gov The specific positioning of sulfate groups on the N-acetyl-D-galactosamine (GalNAc) residues within CS and DS chains can determine their interaction with various proteins, such as growth factors, morphogens, and their receptors. This regulation of ligand-receptor binding is a fundamental mechanism of intercellular communication. nih.gov For example, both heparan sulfate and chondroitin sulfate have been shown to be required for fibroblast growth factor (FGF) signaling. nih.gov The interaction of these sulfated GAGs with FGFs and their receptors is necessary for signal transduction. nih.gov

The following table summarizes key findings on the role of sulfated D-galactosamine derivatives in cellular recognition and communication:

| Finding | Implication for Cellular Recognition & Communication | Key Molecules Involved |

| Sulfation of galactose-containing molecules alters host molecule recognition and interaction with partner molecules, leading to signaling. nih.gov | The sulfate groups on D-galactosamine act as recognition sites for other molecules, initiating intracellular signals. | Sulfated glycoproteins, glycolipids, extracellular ligands |

| Structurally diverse GAG chains, including those with sulfated galactosamine, bind and regulate the activity of a wide range of protein ligands. nih.gov | The specific sulfation pattern on GAGs determines which signaling molecules they interact with, thus controlling intercellular communication. | Heparan sulfate (HS), Chondroitin sulfate (CS), Dermatan sulfate (DS), cell-cell signaling ligands |

| The interaction of CS with FGFs and their receptors is required for signal transduction. nih.gov | Sulfated D-galactosamine in CS is directly involved in mediating communication between cells through the FGF signaling pathway. | Chondroitin sulfate, Fibroblast growth factors (FGFs), FGF receptors |

Contribution to Tissue Morphogenesis and Development

The intricate processes of tissue morphogenesis and embryonic development are heavily reliant on the precise regulation of cell behavior, and sulfated D-galactosamine derivatives play a critical role in this orchestration. As key components of proteoglycans, GAGs like CS and DS are essential for the assembly of the extracellular matrix, which provides structural support and instructive cues to developing tissues. mdpi.comnih.gov The sulfation patterns of D-galactosamine within these GAGs are not random but are instead tightly regulated during development to control cell differentiation, migration, and tissue organization. nih.gov

Dermatan sulfate, a GAG containing sulfated N-acetyl-D-galactosamine, has been shown to be crucial for the development of skin, blood vessels, and bone. mdpi.comnih.gov It exerts its physiological functions through interactions with collagens, growth factors, and other ECM components. mdpi.comnih.govencyclopedia.pub Deficiencies in the enzymes responsible for synthesizing or modifying DS can lead to developmental defects, highlighting the importance of these sulfated structures. mdpi.comnih.gov

During embryonic development, GAGs are critical mediators of differentiation, migration, tissue morphogenesis, and organogenesis. nih.gov The complexity added by sulfation is vital, as embryos lacking specific GAG-modifying enzymes often exhibit developmental defects that resemble those seen when specific developmental signaling pathways are blocked. nih.gov For instance, the sulfation of GAGs can influence how they interact with signaling molecules like vascular endothelial growth factor (VEGF), a key factor in angiogenesis (the formation of new blood vessels). nih.gov

The table below details specific research findings on the contribution of sulfated D-galactosamine to tissue development:

| Tissue/Process | Role of Sulfated D-Galactosamine Derivatives | Supporting Evidence |

| Skin, Blood Vessels, Bone | Essential for tissue development through construction of the extracellular matrix and cell signaling. mdpi.comnih.gov | Analyses of human genetic disorders and knockout mice with loss of DS-synthesizing enzymes reveal impairments in the development of these tissues. mdpi.comnih.gov |

| Tooth Development | Chondroitin sulfate, containing sulfated galactosamine, is involved in the differentiation of ameloblasts and odontoblasts and influences tooth morphogenesis. oup.com | Stage-specific expression of chondroitin-4-sulfate is observed during ameloblast differentiation, suggesting a role in modulating this process. oup.com |

| Angiogenesis/Vasculogenesis | Sulfation of GAGs is important for regulating the bioactivity of angiogenic factors like VEGF. nih.gov | In vitro studies have demonstrated that 6-O sulfation of GAGs appears to be particularly important for their interaction with VEGF165. nih.gov |

Influence on Homeostasis and Metabolic Processes at a Cellular Level

The influence of sulfated D-galactosamine derivatives on cellular homeostasis and metabolic processes is multifaceted, primarily stemming from their role as integral components of the cellular microenvironment and their involvement in signaling pathways that regulate cellular function. Sulfate itself is an essential nutrient for healthy growth and development, and its availability is crucial for the proper sulfonation of a wide range of molecules, including D-galactosamine. nih.gov

At a cellular level, the metabolism of D-galactosamine can impact key metabolic pathways. For instance, the metabolism of D-galactosamine in the liver proceeds through a pathway similar to that of galactose, involving phosphorylation and conversion to UDP-derivatives. nih.gov An excessive influx of D-galactosamine can lead to the depletion of uridine (B1682114) triphosphate (UTP), a critical energy source and a precursor for the synthesis of various essential molecules. wikipedia.org This depletion can disrupt hepatocyte metabolism and interfere with processes like glycogen (B147801) synthesis. wikipedia.org

Furthermore, the sulfation state of GAGs containing D-galactosamine can influence cellular signaling pathways that are critical for maintaining homeostasis. For example, the modification of N-acetylgalactosamine 4-sulfation by the enzyme Arylsulfatase B (ARSB) affects cell-cell signaling and cell-matrix interactions mediated by proteoglycans. mdpi.com A decline in ARSB activity, leading to an increase in chondroitin 4-sulfation, has been linked to increased expression of proteins involved in inflammation and intercellular signaling. mdpi.comoup.com

The following table summarizes the influence of sulfated D-galactosamine on cellular homeostasis and metabolism:

| Process | Influence of Sulfated D-Galactosamine | Mechanism |

| Cellular Energy Metabolism | High levels of D-galactosamine can deplete UTP, disrupting hepatocyte metabolism. wikipedia.org | D-galactosamine is metabolized into UDP-galactosamine, which can accumulate and sequester uridine phosphates. wikipedia.org |

| Glycogen Synthesis | Can interfere with glycogen synthesis. wikipedia.org | Depletion of UDP-glucose, a precursor for glycogen synthesis, due to the accumulation of UDP-galactosamine. wikipedia.org |

| Cell Signaling and Homeostasis | The sulfation pattern of chondroitin sulfate influences cell-cell signaling and cell-matrix interactions, impacting cellular homeostasis. mdpi.com | Changes in the activity of sulfatases like ARSB alter the sulfation of GAGs, which in turn modifies their interactions with signaling molecules. mdpi.com |

| Inflammatory Response | Increased chondroitin 4-sulfation is associated with the increased expression of inflammatory proteins. mdpi.comoup.com | Altered GAG sulfation can impact transcriptional events, leading to changes in the expression of molecules involved in inflammation. mdpi.com |

Enzymatic Degradation and Catabolism of Sulfated D Galactosamine Derivatives

Sulfatases Involved in Glycosaminoglycan Desulfation

Sulfatases are a critical class of enzymes that initiate the degradation of sulfated GAGs by catalyzing the hydrolysis of sulfate (B86663) ester bonds. researchgate.net This desulfation step is often a prerequisite for the subsequent action of glycosidases, as the presence of sulfate groups can sterically hinder the cleavage of glycosidic linkages. nih.gov These enzymes exhibit specificity for the position of the sulfate group on the sugar ring and the context of the sugar within the larger polysaccharide chain.

N-acetylgalactosamine-6-sulfatase, commonly known as GALNS, is a lysosomal exohydrolase essential for the degradation of the GAGs keratan (B14152107) sulfate and chondroitin (B13769445) 6-sulfate. genecards.org It specifically catalyzes the hydrolysis of the 6-sulfate groups from N-acetyl-D-galactosamine 6-sulfate units in chondroitin sulfate and from D-galactose 6-sulfate units in keratan sulfate. genecards.orguniprot.org

The enzyme functions within the acidic environment of the lysosome. medlineplus.gov The active site of human GALNS is a large, positively charged trench, which is well-suited for binding polyanionic substrates like keratan sulfate and chondroitin-6-sulfate. nih.gov Unlike many lysosomal glycosidases that have very strict specificity for the saccharide they recognize, GALNS displays some promiscuity in substrate recognition, efficiently hydrolyzing synthetic substrates that share only the sulfate group with its natural substrates. nih.gov A deficiency in GALNS activity leads to the lysosomal storage disorder Mucopolysaccharidosis IVA (Morquio A syndrome), characterized by the accumulation of undegraded keratan sulfate and chondroitin 6-sulfate. medlineplus.govnih.govwikigenes.org

| Enzyme | EC Number | Location | Substrates | Catalytic Action |

| N-Acetylgalactosamine-6-sulfatase (GALNS) | 3.1.6.4 | Lysosome | Keratan sulfate, Chondroitin 6-sulfate | Hydrolysis of 6-sulfate groups from N-acetyl-D-galactosamine and D-galactose residues |

Research continues to identify new sulfatases with unique specificities, expanding the known enzymatic toolkit for GAG degradation. One such novel enzyme is SulA1, a sulfatase identified in the marine Arthrobacter strain MAT3885. researchgate.net Based on its primary sequence, SulA1 is classified under sulfatase family 1. researchgate.net

Unlike GALNS, which acts on polymeric GAGs, SulA1 exhibits strict substrate preference for the sulfated monomer N-Acetyl-D-galactosamine-4-O-sulfate (GalNAc4S), a component of chondroitin sulfate A. researchgate.net It does not show activity on polymeric substrates. The gene encoding SulA1 is located upstream of a chondroitin lyase gene, suggesting its involvement in a chondroitin degradation cascade where it specifically removes sulfate from monomeric units generated by the lyase. researchgate.net The enzyme has an optimal pH of 5.5 and an optimal temperature range of 40–50 °C. researchgate.net

| Enzyme | Source | Substrate Preference | Optimal pH | Optimal Temperature |

| SulA1 | Arthrobacter strain MAT3885 | N-Acetyl-D-galactosamine-4-O-sulfate (GalNAc4S) monomer | 5.5 | 40-50 °C |

Glycosidases and Lyases in Glycosaminoglycan Chain Cleavage

Following or in concert with desulfation, the polysaccharide backbone of GAGs is cleaved by endo- or exoglycosidases or by lyases. These enzymes break the glycosidic bonds between the sugar residues, ultimately reducing the long chains to smaller oligosaccharides and disaccharides.

Chondroitinases are a family of enzymes, often of bacterial origin, that degrade chondroitin sulfate and related GAGs. oup.comnih.gov Unlike mammalian hydrolases, which cleave glycosidic bonds through the addition of water, bacterial chondroitinases act as lyases. mdpi.com They cleave the β-1,4 glycosidic linkage between N-acetylgalactosamine and uronic acid (like D-glucuronic acid) via a β-elimination reaction. oup.commdpi.com This mechanism introduces a double bond between carbons 4 and 5 of the uronic acid residue at the non-reducing end of the newly formed disaccharide. mpg.deacs.org

The specificity of chondroitinases varies. For example, Chondroitinase ABC can degrade chondroitin sulfate types A, B (dermatan sulfate), and C, whereas Chondroitinase AC is specific for types A and C. oup.commdpi.com The degradation of the GAG chain by these enzymes results in the generation of unsaturated disaccharide units, which can be further analyzed to determine the structure of the original GAG. mpg.deacs.org

Lysosomal and Extracellular Enzyme Systems in Glycan Turnover

The turnover of GAGs is a dynamic process managed by coordinated enzyme systems in both lysosomal and extracellular compartments. The majority of GAG degradation occurs within the lysosomes. nih.govnih.gov This process is highly ordered, typically involving a series of exoglycosidases and sulfatases that sequentially remove terminal sugars and sulfate groups from the non-reducing end of the glycan chain. nih.gov The acidic environment of the lysosome, with a pH between 4.0 and 5.5, is optimal for the activity of most of these degradative enzymes. nih.govnih.gov

Once broken down into monosaccharides and inorganic sulfate, these components are transported out of the lysosome and can be reutilized by the cell in new biosynthetic pathways. nih.gov Extracellular enzymes also play a role in GAG remodeling, particularly in modifying the extracellular matrix. These enzymes can trim or cleave GAG chains on proteoglycans, altering their biological activity and interaction with other molecules.

Regulatory Mechanisms of Glycan Degradation and Recycling

The degradation and recycling of glycans are tightly regulated to meet the cell's metabolic and structural needs. One key regulatory aspect is the substrate specificity of the degradative enzymes and the sequential nature of their action. The removal of a specific sulfate group by a sulfatase is often required before a glycosidase can act, creating an ordered pathway that prevents random degradation. nih.gov

Within the cell, the trafficking of enzymes and substrates to the lysosome is a major control point. Lysosomal enzymes are synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus, where they are tagged for delivery to the lysosome. nih.gov The regulation of gene expression for these enzymes allows cells to adjust their degradative capacity in response to developmental or environmental signals.

Furthermore, complex regulatory networks can coordinate glycan degradation with biosynthesis. In some gut bacteria, for instance, a trans-envelope signaling pathway links the degradation of host mucin O-glycans to the synthesis of the bacterium's own capsular polysaccharides, demonstrating a sophisticated mechanism for recycling and adapting to the nutritional environment. nih.gov In eukaryotic cells, quality control systems like ER-associated degradation (ERAD) ensure that misfolded glycoproteins are targeted for degradation, a process in which the glycan structures themselves act as signals for retention or disposal. tau.ac.ilmdpi.com

Synthetic and Chemoenzymatic Methodologies for Sulfated D Galactosamine Derivative Production

Chemical Synthesis Approaches for Sulfated Monosaccharides and Oligosaccharides

The chemical synthesis of sulfated monosaccharides and their subsequent assembly into oligosaccharides is a formidable task that necessitates sophisticated strategies for functional group protection. nih.gov A key challenge is the differentiation of multiple hydroxyl groups to control the regioselectivity of glycosylation and downstream modifications like sulfation. nih.gov This requires the rational placement of various orthogonal protecting groups, which adds significant complexity to the synthesis of the oligosaccharide backbone. rsc.org

The selection of appropriate protecting groups is fundamental to the successful synthesis of complex structures like sulfated D-galactosamine derivatives. These groups must be stable during the assembly of the glycan chain but selectively removable for the sulfation step.

Table 1: Examples of Protecting Groups and Reagents in Sulfated Glycan Synthesis

| Protecting Group / Reagent | Typical Use | Key Characteristics |

|---|---|---|

| Allyloxycarbonate (Alloc) | Protection of hydroxyl or amine groups. | Removed under mild conditions using palladium catalysts, providing orthogonality. d-nb.infouu.nl |

| Levulinate ester (Lev) | Protection of hydroxyl groups. | Selectively removed with hydrazine (B178648) acetate (B1210297) without affecting other common protecting groups. d-nb.infouu.nl |

| t-Butyldimethylsilyl ether (TBS) | Protection of hydroxyl groups. | Removed using fluoride (B91410) sources like hydrogen fluoride in pyridine (B92270) (HF•py). d-nb.infouu.nl |

| Sulfur trioxide pyridine complex (SO3•py) | Sulfating agent for hydroxyl groups. | A common and effective reagent for introducing sulfate (B86663) esters onto carbohydrate scaffolds. rsc.org |

| N-Phthaloyl (Phth) / N-Trichloroethoxycarbonyl (Troc) | Protection of amine groups (e.g., on D-galactosamine). | Influences glycosylation stereoselectivity and can be removed under specific conditions. rsc.org |

Enzymatic Synthesis and Biocatalysis for Glycan Assembly

Enzymatic synthesis offers a powerful alternative to purely chemical methods for producing sulfated glycans, providing high control over stereoselectivity without the need for extensive protecting group manipulations. nih.gov This approach leverages the inherent specificity of carbohydrate-active enzymes to build complex structures. acs.orgnih.gov The two main classes of enzymes used are glycosyltransferases for assembling the glycan backbone and sulfotransferases for introducing sulfate groups. nih.govgoogle.com